cis-beta-Methylstyrene
Description
Foundational Aspects and Stereoisomeric Significance
The structure of (Z)-1-Phenylpropene consists of a benzene (B151609) ring attached to a propene chain, with the phenyl group and the methyl group on the same side of the double bond. ontosight.ai This specific spatial arrangement, known as cis or (Z) isomerism, distinguishes it from its trans or (E) counterpart. This stereoisomerism is not merely a structural nuance; it profoundly influences the molecule's stability, reactivity, and interactions in chemical reactions. Molecules with the same connectivity but different spatial arrangements are known as stereoisomers, and they can exhibit distinct physical properties such as boiling point, melting point, and spectral characteristics. fishersci.com
The physical and chemical properties of (Z)-1-Phenylpropene are well-documented.
| Property | Value | Source |
|---|---|---|
| CAS Number | 766-90-5 | avantorsciences.comtcichemicals.com |
| Molecular Formula | C₉H₁₀ | vwr.comavantorsciences.com |
| Molecular Weight | 118.18 g/mol | avantorsciences.comnih.gov |
| Boiling Point | 174-175 °C | vwr.comparchem.com |
| Melting Point | -60 °C | vwr.comavantorsciences.comtcichemicals.com |
| Density | 0.91 g/mL (at 20 °C) | vwr.comavantorsciences.com |
| Flash Point | 45 °C | vwr.comtcichemicals.comparchem.com |
| Refractive Index | 1.543 | chemicalbook.comchemicalbook.com |
| Solubility | Insoluble in water; soluble in organic solvents like ether, benzene, and chloroform. | chembk.com |
Research Trajectories in Organic Synthesis and Catalysis
(Z)-1-Phenylpropene serves as a versatile substrate in a multitude of organic reactions and catalytic processes, enabling the synthesis of a wide array of more complex molecules. Its reactivity is primarily centered around the carbon-carbon double bond.
In the realm of organic synthesis , (Z)-1-Phenylpropene is frequently employed in stereospecific reactions where the geometry of the starting material dictates the stereochemistry of the product. One of the most studied reactions is epoxidation , the conversion of the alkene to an epoxide. Research has explored the use of various catalysts, including immobilized Mn(salen) complexes, to achieve asymmetric epoxidation of cis-β-methylstyrene. axsyn.com
Another significant area of research is the isomerization of (Z)-1-Phenylpropene. Studies have investigated the catalytic isomerization of allylbenzenes to their corresponding 1-arylpropenes, often resulting in a mixture of (Z) and (E) isomers, with the trans isomer typically being the major product. mdpi.com Photocycloaddition reactions involving (Z)-1-phenylpropene and cyclic enones have also been a subject of investigation, shedding light on the mechanistic pathways of these complex transformations. rsc.orgrsc.org
In the field of catalysis , (Z)-1-Phenylpropene is a key substrate for evaluating the efficiency and selectivity of novel catalysts. For instance, the epoxidation of cis- and trans-β-methylstyrene has been used to compare the stereoselectivity of iron and ruthenium-based catalysts. Furthermore, palladium-phosphine complexes have been utilized to catalyze reactions between organolithium compounds and alkenyl halides, including derivatives of (Z)-1-Phenylpropene.
| Reaction Type | Catalyst/Reagent | Key Finding | Source |
|---|---|---|---|
| Asymmetric Epoxidation | Immobilized Mn(salen) complexes | The rigidity of the catalyst's linkage to the support is a crucial factor in determining the catalytic performance. | axsyn.com |
| Isomerization | KF/Al₂O₃ | Microwave-assisted isomerization of allylbenzenes yields a mixture of (Z) and (E)-1-arylpropenes, with the trans isomer being predominant. | mdpi.com |
| Photocycloaddition | 3-Phenylcyclopentenone | Irradiation leads to a photostationary state of (E)- and (Z)-1-phenylpropene, with the reaction proceeding through triplet 1,4-biradical intermediates. | rsc.orgrsc.org |
| Addition Reaction | Benzeneselenenyl thiocyanate | The reaction with (Z)-1-phenylpropene proceeds with stereospecific syn addition under kinetic control. | cdnsciencepub.com |
Interdisciplinary Relevance in Theoretical and Applied Chemistry
The significance of (Z)-1-Phenylpropene extends beyond the synthetic laboratory, finding applications in both theoretical and applied chemistry.
From a theoretical chemistry perspective, the reaction of the phenyl radical with propene, which can lead to the formation of phenylpropene isomers, serves as a prototypical system for studying aromatic-catalyzed 1,2-hydrogen-migration and the formation of resonance-stabilized radicals. rsc.org Computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the optimized structures and relative energies of (Z)- and (E)-isomers of related phenylpropene derivatives, providing valuable insights into their stability and reactivity. wiley-vch.de
In the domain of applied chemistry , particularly in polymer science , β-methylstyrene is recognized for its ability to undergo polymerization, making it a useful monomer in the production of various plastics and resins. cymitquimica.com Although less reactive than styrene (B11656), the presence of the methyl group influences its chemical behavior and the properties of the resulting polymers. cymitquimica.com Its use as a building block in materials research highlights its versatility. pubcompare.ai The environmental fate of such compounds is also a subject of study to understand their impact and persistence in the environment. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(Z)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3/b6-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROGIFZRVHSFLM-KXFIGUGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880652 | |
| Record name | (z)-1-phenylpropene | |
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Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-90-5 | |
| Record name | beta-Methylstyrene, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766905 | |
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| Record name | cis-Propenylbenzene | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73957 | |
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| Record name | (z)-1-phenylpropene | |
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| Record name | [(Z)-prop-1-enyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | .BETA.-METHYLSTYRENE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NJI11T1B3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Precursor Chemistry of Z 1 Phenylpropene
Stereo- and Regioselective Synthesis of (Z)-1-Phenylpropene
Achieving high stereo- and regioselectivity is paramount in the synthesis of (Z)-1-Phenylpropene to avoid the formation of the more stable trans-isomer or other side products. The primary methods focus on the controlled reduction of alkyne precursors.
The most common and effective method for synthesizing (Z)-1-Phenylpropene is the partial catalytic hydrogenation of its corresponding alkyne, 1-phenyl-1-propyne (B1211112). The success of this transformation hinges on the catalyst's ability to facilitate the syn-addition of hydrogen across the triple bond and to prevent over-reduction to the fully saturated phenylpropane.
The choice of catalyst and reaction conditions is critical for maximizing the selectivity towards the desired (Z)-alkene. Palladium-based catalysts are frequently employed for this purpose. For instance, the hydrogenation of 1-phenyl-1-propyne over a standard palladium on alumina (B75360) (Pd/Al₂O₃) catalyst can yield (Z)-1-Phenylpropene, but further reduction to phenylpropane can occur, especially after the alkyne has been consumed. taylorfrancis.com
To enhance selectivity, modified catalyst systems have been developed. Single-atom alloy (SAA) catalysts, such as palladium-silver on alumina (Pd₁Ag₃/Al₂O₃), have demonstrated exceptional performance. nih.gov In the liquid-phase hydrogenation of 1-phenyl-1-propyne, the Pd₁Ag₃/Al₂O₃ catalyst showed excellent selectivity of 95–97% for the formation of propenylbenzenes (a mixture of cis and trans isomers). nih.gov A key finding was that this high selectivity remained nearly constant even at high alkyne conversion rates (up to 95–98%), indicating that the direct hydrogenation of the alkyne to the alkane is negligible with this catalyst. nih.gov The reaction kinetics suggest a competitive adsorption of hydrogen and the alkyne/alkene on the isolated single palladium atoms, which are surrounded by inactive silver atoms. nih.gov
| Catalyst System | Substrate | Selectivity towards Alkenes | Conversion | Reference |
| Pd₁Ag₃/Al₂O₃ | 1-Phenyl-1-propyne | 95–97% | 5 to 95–98% | nih.gov |
| Pd/Alumina | 1-Phenyl-1-propyne | Variable, risk of over-reduction | High | taylorfrancis.com |
Advanced Precursors and Intermediates in Complex Molecule Synthesis
(Z)-1-Phenylpropene serves as a crucial intermediate in the synthesis of more complex, often biologically active, molecules. Its specific stereochemistry is transferred to the final product, making it a valuable starting material in asymmetric synthesis.
A notable application is in the multi-enzymatic synthesis of all four stereoisomers of phenylpropanolamines (PPAs), which are important pharmaceutical compounds. nih.govnih.gov In this biocatalytic cascade, cis-β-methylstyrene is first converted into a corresponding epoxide. nih.govnih.gov This stereoselective epoxidation can be achieved using enzymes like styrene (B11656) monooxygenase. nih.govnih.gov The resulting epoxide is then hydrolyzed by stereocomplementary epoxide hydrolases to form a 1-phenylpropane-1,2-diol (B147034) intermediate. nih.govnih.gov This diol is a key precursor that subsequently undergoes bioamination using a combination of alcohol dehydrogenases and ω-transaminases to yield the desired phenylpropanolamine stereoisomers with excellent optical purity (enantiomeric and diastereomeric ratios up to >99.5%). nih.govnih.gov
Another example of its utility is in stereoselective epoxidation reactions using biocatalysts like cytochrome P-450. The enzyme, isolated from Pseudomonas putida, can convert cis-β-methylstyrene into its epoxide, which is a valuable chiral intermediate for fine organic synthesis. researchgate.net These enantiopure epoxides and their corresponding diols are important building blocks for preparing biologically active compounds. researchgate.net
Mechanistic Investigations of Z 1 Phenylpropene Transformations
Epoxidation Reaction Mechanisms
The conversion of the carbon-carbon double bond in (Z)-1-phenylpropene to an epoxide ring is a key transformation that can proceed through various mechanistic pathways, heavily influenced by the nature of the catalyst and oxidizing agent.
Stepwise Oxygen Transfer Pathways
In many catalytic systems, the epoxidation of (Z)-1-phenylpropene does not occur in a single concerted step but rather through a stepwise pathway involving the formation of discrete intermediates. Computational studies on the epoxidation of cis-β-methylstyrene using manganese complexes have elucidated a reaction profile that begins with the formation of a biradical species. researchgate.net This intermediate is formed upon the initial interaction of the alkene with the active manganese-oxo species.
The reaction pathway involves two main steps with low energy barriers. researchgate.net Once the initial carbon-oxygen bond is formed, generating the radical intermediate, there are competing pathways for the subsequent ring closure to form the epoxide. This stepwise nature allows for the possibility of bond rotation in the intermediate, which can influence the stereochemical outcome of the reaction.
Role of Radical Intermediates and Spin-State Reactivity
The formation of radical intermediates is a cornerstone of many cis-beta-methylstyrene epoxidation mechanisms. Theoretical calculations have shown that upon formation of the initial biradical species, the system can switch its spin state. For instance, in a manganese-catalyzed system, the initial ground state of the catalyst is a doublet, which then transitions to a quadruplet state after the formation of the biradical intermediate with the substrate. researchgate.net
Influence of Catalytic Site Architecture on Reaction Energetics
The three-dimensional environment of the catalytic active site plays a crucial role in modulating the energetics of the epoxidation reaction. Studies on the enzyme chloroperoxidase have demonstrated that the flexibility of the distal pocket significantly influences the catalytic reactivity towards this compound. nih.gov
During the epoxidation process, the active site can undergo conformational changes. For example, in chloroperoxidase, the distal pocket can transition to a more hydrophobic, P450-like state. This altered architecture provides a significant enthalpic stabilization of approximately 4 kcal/mol for the 14 kcal/mol reaction barrier for the gas-phase epoxidation by the oxyferryl heme-thiolate species. nih.gov This stabilization arises from the "breathing" motion of the distal pocket, highlighting how the dynamic nature of the catalyst's architecture can tune the reaction energetics and enhance catalytic efficiency. The rigidity of linkages in immobilized catalysts also plays a key role, with rigid linkers often leading to higher activity and enantioselectivity. nih.gov
Kinetic and Stereochemical Determinants in Epoxide Formation
The kinetics and stereochemistry of this compound epoxidation are intricately linked to the reaction mechanism and the nature of the catalyst. The formation of a radical intermediate allows for potential rotation around the former carbon-carbon double bond, which can lead to a loss of stereochemical information and the formation of both cis- and trans-epoxides from the cis-alkene starting material. uoa.gr
The final product distribution is determined by the relative rates of two competing steps: the direct ring closure of the initial radical intermediate to form the cis-epoxide and the rotation of the intermediate followed by ring closure to yield the trans-epoxide. For example, in a manganese-catalyzed system, the direct closure of the ring from the cis-radical intermediate requires overcoming a slightly higher energy barrier than the barrier for cis-trans isomerization of the radical intermediate. researchgate.net This delicate energetic balance dictates the observed cis/trans ratio of the epoxide products.
The use of chiral catalysts, such as immobilized Mn(salen) complexes, can introduce a high degree of enantioselectivity in the epoxidation of this compound. The rigidity of the linker attaching the catalyst to a solid support has been shown to be a key factor in achieving high enantiomeric excess (ee). nih.gov
| Catalyst | Epoxide Selectivity (%) | cis/trans Ratio | ee (%) cis-Epoxide | ee (%) trans-Epoxide |
|---|---|---|---|---|
| Homogeneous Jacobsen Catalyst | 95.1 | 4.8 | 88.2 | 25.3 |
| C1 (rigid linkage) | 92.3 | 4.5 | 85.1 | 23.4 |
| C2 (flexible linkage) | 85.6 | 0.9 | 75.3 | 18.7 |
Cycloaddition and Dimerization Mechanisms
Beyond epoxidation, (Z)-1-phenylpropene can also undergo cycloaddition and dimerization reactions, often proceeding through distinct mechanistic pathways involving charged intermediates.
Radical Cation Intermediates in Intermolecular Transformations
Intermolecular cycloaddition and dimerization reactions of this compound can be initiated by one-electron oxidation to form a radical cation intermediate. rsc.org These reactions, particularly the formally forbidden [2+2] cycloadditions, can proceed via a stepwise mechanism involving these charged species.
Density functional theory (DFT) calculations on the heterodimerization of trans-anethole and this compound have shown that the reaction is triggered by the formation of a radical cation. rsc.org The subsequent steps involve the formation of a C-C bond to create a distonic radical cation intermediate. The stereochemical outcome of the reaction is determined by the relative energy barriers for the second C-C bond formation versus rotation around the newly formed single bond in the intermediate.
In the reaction between the trans-anethole radical cation and this compound, the pathway leading to the syn-adduct has a lower activation barrier than the anti-addition pathway. rsc.org This kinetic preference dictates the major product formed. The stability of these radical cation intermediates and the transition states leading to their formation and subsequent reactions are influenced by the solvent, with polar, hydrogen-bonding solvents like hexafluoroisopropanol (HFIP) being particularly effective at stabilizing these charged species. rsc.org
The photodimerization of styrene (B11656) derivatives, including beta-methylstyrene, in the presence of an electron acceptor can also proceed through radical cation intermediates, leading to the formation of cyclobutane (B1203170) derivatives as well as other dimeric products. rsc.org
Stereoretention and Stereodivergence in Cyclobutane Formation
The formation of cyclobutane rings from alkenes, often via [2+2] cycloaddition reactions, is a cornerstone of synthetic organic chemistry. In the context of this compound, the stereochemical outcome of such transformations is of significant interest. While detailed mechanistic studies focusing exclusively on the stereoretention and stereodivergence in cyclobutane formation from (Z)-1-phenylpropene are not extensively documented in readily available literature, the principles of photochemical [2+2] cycloadditions of styrenic compounds can provide insights.
Generally, the photochemical [2+2] cycloaddition of alkenes can proceed through different excited states (singlet or triplet), which can influence the stereochemical course of the reaction. For styrenic systems, these reactions can be sensitized or occur upon direct irradiation. The stereochemistry of the resulting cyclobutane products—whether the original stereochemistry of the alkene is retained (stereoretention) or inverted (stereodivergence)—depends on the reaction mechanism. A concerted mechanism, for instance, would be expected to proceed with retention of stereochemistry. In contrast, a stepwise mechanism involving a diradical or zwitterionic intermediate could allow for bond rotation, leading to a mixture of stereoisomers and thus, stereodivergence.
The challenge in achieving high stereoselectivity in intermolecular [2+2] cycloadditions has led to the development of photocatalytic methods. For instance, visible light photocatalysis has been employed for the crossed [2+2] cycloaddition of styrenes. nih.gov These methods often involve the generation of a radical cation from one of the styrenic partners, which then reacts with a neutral alkene molecule. nih.gov The stereochemical integrity of the reactants in such processes is a critical aspect of the reaction design, though specific data on this compound remains to be fully elucidated.
Enzymatic Reaction Mechanisms
The use of enzymes in organic synthesis offers a powerful approach to achieving high levels of selectivity under mild reaction conditions. For this compound, enzymatic cascades have been developed to produce valuable chiral amino alcohols.
Hydrogen-Borrowing Amination Pathways
Hydrogen-borrowing amination is an efficient and atom-economical method for the synthesis of amines from alcohols. This process involves the temporary oxidation of an alcohol to a carbonyl intermediate by a dehydrogenase enzyme, which then undergoes reductive amination. In the context of this compound derivatives, this strategy has been applied to the amination of diol intermediates.
A dual-enzyme system, pairing an alcohol dehydrogenase (ADH) with an amine dehydrogenase (AmDH), has been successfully implemented for the regio- and stereoselective amination of 1-phenylpropane-1,2-diol (B147034), a downstream product of this compound. The ADH oxidizes one of the hydroxyl groups to a ketone, which is then reductively aminated by the AmDH in the presence of an ammonia (B1221849) source. This one-pot approach prevents the formation of byproducts that can occur in single-enzyme systems.
| Substrate | Enzyme System | Product | Conversion | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) |
| (1S,2S)-1-phenylpropane-1,2-diol | Aa-ADH & Ch1-AmDH | (1S,2R)-1-amino-2-phenylpropan-2-ol | Quantitative | >99.5:<0.5 | >99.5:<0.5 |
| (1R,2S)-1-phenylpropane-1,2-diol | Lb-ADH & CAL-AmDH | (1R,2R)-1-amino-2-phenylpropan-2-ol | Quantitative | 98:2 | >99.5:<0.5 |
This table presents data on the hydrogen-borrowing amination of 1-phenylpropane-1,2-diol stereoisomers.
Combined Enzymatic Cascades for Aminohydroxylation
More elaborate multi-enzyme cascades have been constructed for the direct aminohydroxylation of beta-methylstyrene. These cascades combine several enzymatic steps in a one-pot fashion to achieve a highly selective transformation. A notable example is a four-enzyme cascade for the conversion of styrenyl olefins into enantiopure arylglycinols.
An exemplary cascade begins with the epoxidation of beta-methylstyrene catalyzed by a styrene monooxygenase (SMO). The resulting epoxide is then hydrolyzed by a stereocomplementary epoxide hydrolase (EH) to yield a vicinal diol. This diol then undergoes the hydrogen-borrowing amination as described above, utilizing an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH) or a transaminase (TA) to produce the final amino alcohol product.
| Starting Material | Key Enzymes | Final Product | Overall Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) |
| trans-beta-methylstyrene (B116674) | Fus-SMO, St(R)-EH, Lb-ADH, CAL-AmDH | (1R,2R)-Phenylpropanolamine | 63% | >99.5:<0.5 | >99.5:<0.5 |
| This compound | Fus-SMO, Sp(S)-EH, Aa-ADH, Ch1-AmDH | (1S,2R)-Phenylpropanolamine | 59% | 98:2 | >99.5:<0.5 |
This table summarizes the results of a multi-enzyme cascade for the aminohydroxylation of beta-methylstyrene. nist.gov
Catalysis and Biocatalysis in Z 1 Phenylpropene Functionalization
Transition Metal-Catalyzed Asymmetric Oxidations
Asymmetric oxidation, especially epoxidation, of cis-beta-methylstyrene is a key transformation that yields chiral epoxides, which are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. Various transition metal complexes have been developed to catalyze this reaction with high levels of stereocontrol.
The asymmetric epoxidation of unfunctionalized olefins catalyzed by chiral manganese(III) salen complexes, a reaction famously known as the Jacobsen-Katsuki epoxidation, is a cornerstone of stereoselective synthesis. nih.gov This methodology is particularly effective for cis-disubstituted olefins like (Z)-1-phenylpropene. nih.gov The active catalyst, a high-valent manganese-oxo species, is generated in situ from the Mn(III) salen complex and a terminal oxidant such as sodium hypochlorite (B82951) (NaOCl). nih.gov
The exceptional enantioselectivity of the Jacobsen-Katsuki epoxidation stems from the C2-symmetric chiral salen-like ligand. nih.gov The design of this ligand is crucial for effective stereochemical communication between the catalyst and the substrate. Key design strategies focus on both steric and electronic modifications of the salen backbone.
Steric Effects: Bulky substituents at the 3 and 3' positions of the salicylaldehyde (B1680747) fragments of the ligand are essential for achieving high enantioselectivity. These bulky groups create a chiral pocket around the manganese center, effectively shielding one face of the approaching olefin and directing the oxygen transfer to the other face. This steric hindrance forces the substrate to approach the metal-oxo active site in a specific orientation, leading to the preferential formation of one enantiomer of the epoxide. bohrium.com
Electronic Effects: The electronic properties of substituents on the salen ligand, particularly at the 5 and 5' positions, also have a profound impact on enantioselectivity. researchgate.net Studies have demonstrated that enantioselectivity correlates directly with the electronic properties of these substituents. researchgate.net Electron-donating groups tend to increase the enantiomeric excess (ee) of the epoxidation, while electron-withdrawing groups lead to a decrease in enantioselectivity. This electronic tuning is believed to influence the position of the transition state along the reaction coordinate, thereby enhancing the energy difference between the diastereomeric transition states that lead to the two enantiomers. researchgate.netnih.gov Density functional theory (DFT) calculations support this, showing that electronic effects tune the Mn=O bond strength, which in turn affects the C-O bond formation in the transition state. nih.gov
The interplay of these steric and electronic factors allows for the fine-tuning of the catalyst to achieve optimal performance for specific substrates like this compound.
| Ligand Modification | Effect on Epoxidation of cis-Olefins | Reference |
| Bulky Substituents (e.g., tert-butyl) at 3,3'-positions | Essential for creating a chiral environment, leading to high enantioselectivity. | |
| Electron-Donating Groups at 5,5'-positions | Generally increase enantiomeric excess (ee). | |
| Electron-Withdrawing Groups at 5,5'-positions | Generally decrease enantiomeric excess (ee). |
While homogeneous Mn(III) salen catalysts are highly effective, their immobilization onto solid supports offers significant practical advantages, including simplified catalyst recovery, potential for reuse, and suitability for continuous flow processes. nih.gov The strategy for immobilization, including the choice of support and the nature of the linkage, critically influences the catalyst's performance.
Support Materials: A variety of materials have been employed as supports, including mesoporous silica (B1680970) (like MCM-41 and SBA-15), polymers, and glass beads. acs.orgresearchgate.netnih.gov The porous nature of materials like MCM-41 can create a unique microenvironment for the catalyst, sometimes leading to enhanced enantioselectivity compared to the homogeneous counterpart. scispace.com For instance, immobilizing a chiral Mn(salen) complex onto mesoporous materials via a phenoxy group resulted in a dramatic increase in the enantioselectivity for the cis-epoxide of cis-ß-methylstyrene (from 25.3% ee for the homogeneous catalyst to 94.9% ee for the heterogeneous one). nih.govliv.ac.uk This immobilization also significantly altered the product distribution, favoring the cis-epoxide over the trans-epoxide. nih.govliv.ac.uk
Linkage Strategy: The method of attaching the catalyst to the support is paramount. Studies on the epoxidation of this compound have shown that the rigidity of the linkage connecting the Mn(salen) complex to the support is a key factor. princeton.edudoi.org An immobilized catalyst with a rigid linkage exhibited chemical selectivity, enantioselectivity, and a cis/trans product ratio comparable to the homogeneous Jacobsen catalyst. princeton.edudoi.org In contrast, a flexible linkage led to significantly lower selectivity and an inverted cis/trans ratio. princeton.edudoi.org A rigid linkage is thought to better maintain the catalyst's optimal conformation for chiral induction, preventing non-selective reaction pathways that can be accessed when the catalytic center has too much conformational freedom. doi.org
| Support Material | Linkage Type | Effect on this compound Epoxidation | Reference(s) |
| Mesoporous Silica | Rigid (Phenoxy) | Dramatically increased ee (up to 94.9%) and favored cis-epoxide formation. | nih.gov, liv.ac.uk |
| Nanoporous Support | Rigid | Comparable selectivity and enantioselectivity to homogeneous catalyst. | princeton.edu, doi.org |
| Nanoporous Support | Flexible | Lowered chemical selectivity, enantioselectivity, and inverted cis/trans ratio. | princeton.edu, doi.org |
Iron, being an abundant, inexpensive, and relatively non-toxic metal, represents an attractive alternative to other transition metals for catalysis. nih.gov The development of iron-based catalysts for the asymmetric epoxidation of olefins is an area of active research, drawing inspiration from the function of iron-containing enzymes like cytochrome P450.
For the epoxidation of this compound, non-heme iron complexes have been investigated. The use of chiral bipyrrolidine-derived aminopyridine ligands with iron has shown promise. acs.org Research indicates that the nature of the active oxidizing species can differ depending on the terminal oxidant used (e.g., H₂O₂, peracetic acid), which in turn influences the reaction mechanism and stereoselectivity. acs.orgresearchgate.net In the epoxidation of cis-β-methylstyrene with a chiral iron sexipyridine (B1252100) complex, the retention of the cis-stereochemistry in the epoxide product supports a non-radical, concerted oxidation pathway. This stereochemical outcome is a crucial indicator of the mechanism and the catalyst's ability to control selectivity. Studies on similar Z-alkenes have shown that different active species, such as oxoiron(V) or acylperoxo-iron(III) intermediates, can operate depending on the oxidant and additives, leading to different selectivities. acs.orgresearchgate.net
Molybdenum complexes have a long history in catalyzing the epoxidation of olefins, often utilizing hydroperoxides as the oxygen source. These catalysts are known for their high efficiency and selectivity. mdpi.com While extensive research has been conducted on various olefins, specific data on the asymmetric epoxidation of this compound remains less common.
However, reviews on molybdenum-based epoxidation catalysis have noted that for β-methylstyrene (without specifying the isomer), selectivities of ≥99% can be achieved, although this likely refers to chemoselectivity for the epoxide over other oxidation products. mdpi.com The active species in these reactions are typically high-valent molybdenum-peroxo or -hydroperoxo complexes. The catalytic cycle involves the coordination of the olefin to the molybdenum center followed by oxygen transfer. The design of chiral ligands for molybdenum is crucial for inducing enantioselectivity, but achieving high levels of stereocontrol comparable to the Mn-salen systems for simple olefins like this compound remains a challenge.
Ruthenium complexes, particularly polypyridyl complexes like [Ru(bpy)₃]²⁺, are prominent photocatalysts that can be activated by visible light. alfa-chemistry.com In photoredox catalysis, the excited state of the ruthenium complex can act as a potent single-electron oxidant or reductant, enabling a wide range of organic transformations under mild conditions. nih.gov
While ruthenium-catalyzed photoredox reactions have been widely applied to areas such as C-H functionalization, atom transfer radical addition, and cross-coupling reactions, their specific application to the functionalization of (Z)-1-phenylpropene is not well-documented in the reviewed literature. researchgate.netnih.gov In principle, the double bond of this compound could be susceptible to functionalization through photoredox-generated radical intermediates or via energy transfer processes. For example, photoexcited ruthenium catalysts can promote the formation of radical species that could add across the olefin, or they could sensitize the formation of other reactive intermediates. However, detailed studies and specific protocols for the functionalization of this compound using this approach are not yet established.
Manganese(III) Salen Catalyzed Asymmetric Epoxidation
Enzyme-Mediated Biotransformations of (Z)-1-Phenylpropene
The functionalization of (Z)-1-phenylpropene, also known as this compound, through enzymatic catalysis offers a powerful approach to generating valuable chiral synthons. Various enzyme systems have been explored for their ability to catalyze stereoselective transformations of this substrate, with a primary focus on epoxidation and subsequent reactions.
Chloroperoxidase (CPO) Catalyzed Epoxidation
Chloroperoxidase (CPO), a versatile heme-thiolate enzyme from the marine fungus Caldariomyces fumago, is a biocatalyst of significant interest due to its ability to perform a wide range of oxidative reactions, including the highly enantioselective epoxidation of olefins like (Z)-1-phenylpropene. researchgate.netresearchgate.net CPO's active site possesses a hybrid nature, sharing structural characteristics with both peroxidases and cytochrome P450s, which contributes to its broad catalytic capabilities. nih.govnih.gov The epoxidation of cis-β-methylstyrene by CPO has been shown to proceed with a 96% enantiomeric excess. researchgate.net
Active Site Structure-Function Relationships and Stereoselectivity
The high enantiospecificity of CPO-catalyzed epoxidation of cis-β-methylstyrene is intricately linked to the specific architecture of its active site. Molecular dynamics simulations have revealed that the stereochemical outcome is not primarily determined by the initial binding of the substrate but rather by interactions during the formation of the reaction precursor structures. researchgate.netresearchgate.net A key residue, glutamic acid at position 183 (Glu183), undergoes a distortion that is crucial for the epoxidation process. researchgate.net Furthermore, the enantiospecificity is thought to be governed by a collection of residues that create a hydrophobic core around the oxyferryl heme center, sterically guiding the substrate into a favorable orientation for the reaction. researchgate.netresearchgate.net
Distal and Proximal Pocket Modulation of Catalytic Reactivity
Recent studies have overturned the long-held belief that the active site of CPO is rigid. nih.gov Instead, the flexibility of both the distal and proximal pockets plays a critical role in modulating its catalytic reactivity. nih.govnih.gov During the epoxidation of cis-β-methylstyrene, the distal pocket of CPO undergoes a significant conformational change. The polar Glu183 side chain is displaced, causing the pocket to become more hydrophobic and "P450-like." nih.govnih.gov This dynamic "breathing" of the distal pocket provides a substantial enthalpic stabilization of approximately 4 kcal/mol for the reaction barrier. nih.govnih.gov
The proximal pocket also exerts a significant influence on reactivity and enantiospecificity. nih.govnih.gov Conserved hydrogen bonds between the backbone amides and the sulfur atom of the proximal thiolate ligand (NH–S hydrogen bonds) are a key feature. nih.govrsc.orgtulane.edu These interactions modulate the "push" effect of the thiolate ligand, which in turn affects the formation of the reactive Compound I intermediate and the subsequent oxygen transfer. nih.govnih.gov The dipole moment of the proximal helix can amplify the effect of these NH–S bonds, leading to a significant lowering of the reaction barrier by about 4.6 kcal/mol. rsc.orgtulane.edu Intriguingly, the proximal environment can have an effect on the enantiospecificity that is of a similar magnitude to that of the distal pocket. nih.gov
Table 1: Influence of Pocket Modulation on CPO-Catalyzed Epoxidation of this compound
| Feature | Role in Catalysis | Energetic Contribution |
|---|---|---|
| Distal Pocket Flexibility | Shifts to a more hydrophobic, "P450-like" state. | Provides ~4 kcal/mol enthalpic stabilization. |
| Proximal NH-S H-bonds | Modulate the thiolate "push" effect and influence Compound I formation. | Lowers the reaction barrier by ~4.6 kcal/mol (in conjunction with helix dipole). |
| Glu183 Distortion | Essential for the epoxidation reaction to proceed. | - |
| Hydrophobic Core | Sterically guides the substrate, influencing enantiospecificity. | - |
Cytochrome P450 and Myoglobin-Based Epoxidation Systems
Besides CPO, other heme-containing proteins like Cytochrome P450s and myoglobin (B1173299) have been investigated for the epoxidation of this compound.
Cytochrome P450s are a superfamily of monooxygenase enzymes known for their central role in drug metabolism and the biosynthesis of various compounds. nih.govresearchgate.netmdpi.com The stereoselective epoxidation of cis-β-methylstyrene has been demonstrated using Cytochrome P450 from Pseudomonas putida. nih.gov Theoretical and experimental analyses have been conducted to understand the absolute stereochemistry of this transformation.
Myoglobin , primarily known for its oxygen transport function, can also catalyze the H₂O₂-dependent epoxidation of styrenes. The reaction with this compound proceeds via two distinct mechanisms:
A ferryl (FeIV=O) oxygen transfer that retains the stereochemistry of the substrate.
A protein peroxy radical cooxidation that leads to a loss of stereochemistry, preferentially forming the trans-epoxide from the cis-alkene, especially at low hydrogen peroxide to myoglobin ratios.
The ratio of cis- to trans-epoxide product can be controlled by adjusting the concentration of hydrogen peroxide and the substrate.
Synergistic Action of Styrene (B11656) Monooxygenases and Epoxide Hydrolases
A powerful strategy for the synthesis of chiral vicinal diols from (Z)-1-phenylpropene involves the synergistic action of two distinct enzymes in a biocatalytic cascade: a styrene monooxygenase (SMO) and an epoxide hydrolase (EH). nih.gov
Styrene monooxygenases are two-component flavoproteins that catalyze the enantioselective epoxidation of styrene and its derivatives to the corresponding epoxides. The resulting chiral epoxide can then be hydrolyzed in situ by an epoxide hydrolase, which cleaves the oxirane ring to form a vicinal diol.
By co-expressing a styrene monooxygenase and an epoxide hydrolase in a single recombinant Escherichia coli host, a highly efficient cascade biocatalysis system for the trans-dihydroxylation of aryl olefins has been developed. nih.gov This "designer cell" approach allows for the conversion of cis-β-methylstyrene into the corresponding 1-phenyl-1,2-propanediol. The stereochemical outcome of the final diol product can be controlled by selecting epoxide hydrolases with complementary regioselectivity for the hydrolysis of the intermediate epoxide. nih.gov This synergistic system has been shown to produce each of the four possible stereoisomers of 1-phenyl-1,2-propanediol with excellent enantiomeric and diastereomeric excess. nih.gov
Engineering of Peroxidases for Novel Oxidative Reactions
To enhance the catalytic properties of peroxidases for specific applications, protein engineering techniques are widely employed. In the context of (Z)-1-phenylpropene functionalization, site-directed mutagenesis of P450 peroxygenase has been shown to improve both the enantioselectivity and activity for epoxidation.
For instance, the T213M mutant of P450 119 peroxygenase was specifically engineered to enhance the enantioselective epoxidation of cis-β-methylstyrenes, achieving an enantiomeric excess of up to 91%. Molecular modeling studies suggest that such mutations alter the substrate binding and orientation within the active site, thereby influencing the stereochemical course of the reaction. These engineering efforts demonstrate the potential to tailor peroxidases for the synthesis of specific, high-value chiral epoxides from substrates like this compound.
Heterogeneous Catalysis and Immobilized Systems in (Z)-1-Phenylpropene Functionalization
The heterogenization of catalysts for the functionalization of (Z)-1-phenylpropene, also known as this compound, offers significant advantages in terms of catalyst separation, reusability, and process simplification. Research in this area has focused on immobilizing active catalytic species onto solid supports, thereby bridging the gap between homogeneous and heterogeneous catalysis. This section details the research findings in the application of such systems for various transformations of (Z)-1-phenylpropene.
Asymmetric Epoxidation with Immobilized Mn(salen) Catalysts
The asymmetric epoxidation of unfunctionalized olefins, including (Z)-1-phenylpropene, using chiral Mn(salen) complexes is a well-established homogeneous process. To enhance the practicality of these catalysts, significant efforts have been directed towards their immobilization on various solid supports.
Research has shown that immobilizing Mn(salen) complexes can lead to highly active and enantioselective heterogeneous catalysts for the epoxidation of this compound. mdpi.comrsc.org The nature of the support and the linkage used to tether the complex play a crucial role in the catalyst's performance. For instance, Mn(salen) complexes immobilized on mesoporous materials like MCM-41 and SBA-15 have demonstrated excellent activity. mdpi.com
A study comparing two different linkages for immobilizing a Mn(salen) catalyst for the asymmetric epoxidation of cis/trans-β-methylstyrene found that a rigid phenyl linkage provided comparable chemical selectivity and enantioselectivity to the homogeneous Jacobsen catalyst. mdpi.comrsc.org In contrast, a flexible alkyl linkage resulted in significantly lower chemical and enantioselectivity. mdpi.comrsc.org This highlights the importance of maintaining the structural integrity of the catalytic active site upon immobilization.
Notably, the immobilization of Mn(salen) complexes has been shown to dramatically alter the product distribution in the epoxidation of this compound. While homogeneous systems often yield the trans-epoxide as the major product, certain immobilized catalysts favor the formation of the cis-epoxide. This is attributed to the steric constraints imposed by the catalyst's pores, which may restrict the rotation of a radical intermediate, thereby promoting the formation of the cis-product.
The following table summarizes the performance of various immobilized Mn(salen) catalysts in the asymmetric epoxidation of (Z)-1-phenylpropene.
Table 1: Performance of Immobilized Mn(salen) Catalysts in the Epoxidation of (Z)-1-Phenylpropene
| Catalyst | Support | Linkage | Oxidant | cis/trans Epoxide Ratio | Enantiomeric Excess (ee %) of cis-Epoxide | Reference |
|---|---|---|---|---|---|---|
| Mn(salen) | - (Homogeneous) | - | NaClO | 0.38 | 54.8 | mdpi.com |
| Mn(salen) | MCM-41 | Rigid Phenyl | NaClO | 21 | 94.9 | mdpi.com |
| Mn(salen) | SBA-15 | Rigid Phenyl | NaClO | 11.1 | 93.5 | mdpi.com |
| Mn(salen) | MCM-41 | Flexible Alkyl | NaClO | Inverted | Lower | rsc.org |
Biocatalytic Epoxidation with Immobilized Peroxygenase
Biocatalysis offers a green and highly selective alternative for chemical transformations. The enzyme unspecific peroxygenase from Agrocybe aegerita (rAaeUPO) has been successfully immobilized and utilized for the epoxidation of this compound. Immobilization was achieved by creating cross-linked enzyme aggregates (CLEAs) and subsequently confining them within an alginate matrix.
This immobilized enzyme system demonstrated superior performance compared to the free enzyme in a two-liquid phase system. The immobilized biocatalyst achieved a higher product accumulation rate, which was attributed to a larger surface area that mitigates diffusion limitations of the reactants. The immobilized rAaeUPO also exhibited enhanced storage stability, retaining over 80% of its initial activity after two weeks at room temperature, whereas the free enzyme was completely inactive.
The reaction conditions and performance of the immobilized rAaeUPO in the epoxidation of this compound are presented in the table below.
Table 2: Performance of Immobilized rAaeUPO in the Epoxidation of (Z)-1-Phenylpropene
| Catalyst System | Substrate Concentration | Oxidant | Product Accumulation Rate | Storage Stability (after 2 weeks) | Reference |
|---|---|---|---|---|---|
| Free rAaeUPO | Two-liquid phase | tBuOOH | ~3 mM h⁻¹ | 0% | americanelements.com |
| Immobilized rAaeUPO | Neat substrate | tBuOOH | ~10 mM h⁻¹ | >80% | americanelements.com |
Hydrogenation and Isomerization over Pt/Alumina (B75360)
The liquid-phase hydrogenation and isomerization of this compound have been investigated using a 1% platinum on alumina (Pt/alumina) catalyst. The study compared the reactivity of the three propenylbenzene isomers: allylbenzene (B44316) (AB), trans-beta-methylstyrene (B116674) (TBMS), and this compound (CBMS).
When reacted individually, this compound exhibited the highest rate of hydrogenation, followed by allylbenzene, with trans-beta-methylstyrene being the least reactive. All isomers yielded phenylpropane with high selectivity, and the isomerization pathways were governed by thermodynamic stability, favoring the formation of the more stable trans-isomer.
Competitive hydrogenation experiments revealed that allylbenzene likely adsorbs on different active sites than the beta-methylstyrene isomers and inhibits their hydrogenation. This suggests that the adsorption of allylbenzene limits the hydrogen supply to the other isomers.
The initial rates of hydrogenation for the individual propenylbenzene isomers over a 1% Pt/alumina catalyst are summarized in the following table.
Table 3: Initial Rates of Hydrogenation of Propenylbenzene Isomers over 1% Pt/Alumina
| Reactant | Initial Rate of Phenylpropane Formation (mmol min⁻¹ g⁻¹) | Relative Rate | Reference |
|---|---|---|---|
| This compound (CBMS) | 8.0 | 57 | mdpi.com |
| Allylbenzene (AB) | 3.8 | 19 | mdpi.com |
| trans-beta-Methylstyrene (TBMS) | 1.0 | 1 | mdpi.com |
Hydroformylation with Supported Rhodium Catalysts
The hydroformylation of (Z)-1-phenylpropene using heterogeneous catalysts presents an opportunity for the efficient synthesis of valuable aldehydes. While extensive research exists on the heterogeneous hydroformylation of various alkenes, specific data for this compound is less common. However, studies on related substrates such as trans-beta-methylstyrene and other styrenic olefins provide valuable insights into the potential of supported rhodium catalysts for this transformation.
For instance, the hydroformylation of trans-beta-methylstyrene has been studied under homogeneous conditions, where the regioselectivity was strongly influenced by syngas pressure. This suggests that for immobilized rhodium catalysts, tuning reaction parameters could also allow for control over the product distribution.
Heterogeneous rhodium catalysts are often prepared by immobilizing rhodium complexes on solid supports such as zeolites, porous organic polymers, or silica. These systems aim to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recycling of heterogeneous catalysts. The performance of these catalysts is highly dependent on the nature of the support, the ligands used, and the reaction conditions. For styrenic substrates, a key challenge is controlling the regioselectivity to favor either the branched or linear aldehyde product.
While a detailed data table for the heterogeneous hydroformylation of this compound is not available in the reviewed literature, the general principles derived from studies on similar substrates suggest that supported rhodium catalysts are promising candidates for this reaction, warranting further investigation.
Stereochemical Control and Enantioselective Product Generation
Strategies for High Enantiomeric and Diastereomeric Excess
Achieving high enantiomeric excess (ee) and diastereomeric excess (de) is a primary goal in asymmetric synthesis. For reactions involving cis-beta-methylstyrene, both biocatalytic and chemocatalytic strategies have been developed to produce products with exceptional stereopurity.
Biocatalytic Approaches: Multi-enzymatic cascade reactions have proven highly effective. In one such system, this compound is first converted to its corresponding epoxide using a styrene (B11656) monooxygenase. This intermediate is then subjected to stereoselective hydrolysis by complementary epoxide hydrolases. This chemoenzymatic approach can yield 1-phenylpropane-1,2-diols, which are key intermediates for phenylpropanolamines. uoa.grnih.gov This method allows for the synthesis of all four possible stereoisomers of phenylpropanolamine with outstanding optical purity, often achieving both enantiomeric and diastereomeric ratios greater than 99.5%. nih.govnih.gov
Chemo-catalytic Methods: Asymmetric epoxidation using chiral catalysts is another powerful strategy. Chiral manganese (Mn) Salen complexes, particularly those developed by Jacobsen, are effective for the epoxidation of unfunctionalized olefins like this compound. uoa.gr Research has shown that immobilizing these catalysts on solid supports can enhance their performance and facilitate recycling. A significant finding is that the nature of the linkage between the catalyst and the support is crucial. A rigid linker, such as an anilino tether, helps maintain the catalyst's structural integrity, leading to enantioselectivity and product ratios comparable to or even exceeding the homogeneous catalyst. uoa.grnih.gov For instance, a heterogeneous Mn(salen) catalyst grafted onto a mesoporous support achieved a 94.9% ee for the cis-epoxide product, a substantial improvement over the 25.3% ee obtained with the comparable homogeneous catalyst under similar conditions. liv.ac.uk
The table below summarizes the results from the asymmetric epoxidation of this compound using different catalytic systems.
| Catalyst System | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (cis:trans) | Reference |
|---|---|---|---|---|
| Homogeneous Jacobsen Catalyst | cis-Epoxide | 85% | 15.3 | uoa.gr |
| Immobilized Mn(salen) (Rigid Linker) | cis-Epoxide | 83% | 14.2 | uoa.gr |
| Immobilized Mn(salen) (Flexible Linker) | cis-Epoxide | 32% | 0.3 | nih.gov |
| Homogeneous Mn(salen-b)Cl | cis-Epoxide | 25.3% | 0.38 | liv.ac.uk |
| Mn(salen-b) on SiO2 Support | cis-Epoxide | 94.9% | 21.0 | liv.ac.uk |
| Multi-enzymatic Cascade | (1S,2S)-1-phenylpropane-1,2-diol | 95.5% er | >99.5% dr | nih.gov |
Analysis of Conformational Isomerism in Reaction Outcomes
The specific three-dimensional arrangement of atoms, or conformation, of this compound and its reaction intermediates plays a decisive role in the stereochemical outcome of a reaction. Steric and electronic factors associated with different conformations can favor one reaction pathway over another, thereby dictating the final product distribution.
In [2+2] cycloaddition reactions, for instance, computational studies using Density Functional Theory (DFT) have shown that steric hindrance significantly influences the activation barriers. In the reaction between anethole (B165797) and this compound, steric clashes between groups on the phenyl ring and the β-methyl group of the styrene lead to higher activation barriers compared to reactions involving its trans isomer. rsc.org
The epoxidation of this compound with certain manganese catalysts provides another clear example. The reaction is proposed to proceed through a radical intermediate. DFT calculations have revealed that once this intermediate is formed from the cis-alkene, there are two competing pathways: direct ring closure to form the cis-epoxide, and rotation around the carbon-carbon single bond (isomerization) to a trans-intermediate, which then closes to the trans-epoxide. researchgate.net The energy barrier for the cis → trans isomerization can be slightly lower than the barrier for the direct ring closure. This explains the formation of a minor amount of the trans-epoxide product, resulting in incomplete stereoselectivity even when starting with the pure cis-isomer. researchgate.net
Absolute Stereochemistry Determination and Assignment
Unambiguously determining the absolute spatial arrangement of atoms (absolute stereochemistry) in the chiral products derived from this compound is essential for validating the effectiveness of an asymmetric synthesis. A variety of analytical techniques are employed for this purpose.
X-ray Crystallography: Single-crystal X-ray diffraction (XRD) is considered the definitive method for determining absolute configuration. wikipedia.org By analyzing the diffraction pattern of a crystalline sample, a complete three-dimensional structure of the molecule can be obtained. This technique requires the formation of a high-quality single crystal, which can sometimes be challenging. The presence of a heavy atom in the molecule enhances the reliability of the assignment through the anomalous dispersion effect, first utilized by Johannes Martin Bijvoet. wikipedia.orgscispace.com
Spectroscopic Methods:
Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations (DFT) for a specific enantiomer, the absolute configuration can be assigned. VCD is particularly useful when obtaining suitable crystals for XRD is not possible. stackexchange.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot directly distinguish between enantiomers, the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can convert an enantiomeric pair into a diastereomeric pair. These diastereomers exhibit distinct NMR spectra, allowing for the determination of enantiomeric purity and, in many cases, the assignment of absolute configuration by analyzing the chemical shift differences of specific protons. stackexchange.com
Chromatographic Methods: Chiral high-performance liquid chromatography (HPLC) is a primary tool for separating enantiomers and determining enantiomeric excess. While not a direct method for assigning absolute configuration, it can be used to correlate a product with a known standard whose configuration has been previously established.
Factors Influencing Cis/Trans Ratio in Product Mixtures
The ratio of cis to trans isomers in a product mixture derived from this compound is governed by a combination of kinetic and thermodynamic factors, as well as the specific catalyst and reaction conditions employed.
Thermodynamic vs. Kinetic Control: In the synthesis of β-methylstyrene itself, such as through the dehydration of 1-phenyl-1-propanol, a mixture of cis and trans isomers is typically formed. The trans isomer is thermodynamically more stable due to reduced steric strain between the phenyl and methyl groups. Therefore, reaction conditions that allow for equilibration will favor the formation of the trans product, often in high ratios (e.g., 93:7 trans:cis). sciencemadness.org
Catalyst Structure: In catalytic reactions, the structure of the catalyst can exert profound control over the cis/trans selectivity. As discussed in the asymmetric epoxidation with immobilized Mn(salen) catalysts, the rigidity of the linker attaching the catalytic unit to the support is a key factor. uoa.grnih.gov
A rigid linker restricts the conformational flexibility of the active site, preserving the stereochemical information of the starting cis-alkene and leading to a high cis/trans ratio in the epoxide product (e.g., 14.2). uoa.gr
A flexible linker allows for more conformational freedom, which can lead to reaction pathways that favor the formation of the more stable trans product, resulting in an inverted and low cis/trans ratio (e.g., 0.3). nih.gov
Reaction Intermediates and Pathways: The nature of the reaction intermediates also dictates the final isomeric ratio. In epoxidations that proceed via a stepwise mechanism involving a radical intermediate, the relative rates of bond rotation and ring closure are critical. researchgate.net If the rate of C-C bond rotation in the intermediate is competitive with the rate of ring closure, a loss of stereochemical integrity occurs, leading to a mixture of cis and trans epoxides. researchgate.net Conversely, in concerted reactions, such as epoxidation with peracids, the stereochemistry of the starting alkene is generally retained in the product (a syn-addition), resulting in high stereospecificity. sciencemadness.org
Future Outlook and Emerging Research Frontiers
Rational Design of Next-Generation Catalysts for (Z)-1-Phenylpropene
The selective synthesis of (Z)-1-Phenylpropene, primarily through the hydrogenation of 1-phenylpropyne, is a key area of research. The rational design of next-generation catalysts is crucial for achieving high selectivity and efficiency.
A promising approach involves the use of single-atom alloy (SAA) catalysts. These catalysts consist of isolated single atoms of an active metal dispersed on the surface of a less active host metal. This unique structure can significantly enhance selectivity by preventing over-hydrogenation and promoting the formation of the desired cis-isomer. For instance, a Pd1Ag3/Al2O3 SAA catalyst has demonstrated excellent selectivity (95–97%) in the liquid-phase hydrogenation of 1-phenyl-1-propyne (B1211112) to the corresponding alkene. mdpi.comnih.gov This high selectivity is attributed to the isolated Pd1 sites which favor the adsorption of the alkyne and facilitate the syn-addition of hydrogen, leading to the cis-alkene. mdpi.comlibretexts.org The performance of these catalysts remains consistent over a wide range of substrate conversions, indicating minimal direct conversion of the alkyne to the fully saturated alkane. nih.gov
Density Functional Theory (DFT) calculations are instrumental in the rational design of these catalysts. DFT can be used to model the reaction mechanism at the atomic level, providing insights into the adsorption energies of reactants and intermediates, as well as the energy barriers for different reaction pathways. mdpi.comresearchgate.net For example, DFT calculations have shown that on PdAg SAA surfaces, the co-adsorption of molecular hydrogen and the alkyne on the same Pd atom is a key step, followed by a low-barrier dissociation of H2. mdpi.com By understanding these energetic details, researchers can computationally screen different metal combinations and surface structures to predict catalysts with optimal performance before their experimental synthesis. researchgate.netnih.gov Machine learning is also emerging as a powerful tool to accelerate this process by predicting reaction barriers based on DFT-computed data. nih.gov
Below is a table summarizing the performance of different palladium-based catalysts in the hydrogenation of 1-phenyl-1-propyne.
| Catalyst | Support | Conversion (%) | Selectivity to cis-β-methylstyrene (%) | Reference |
| Pd | Al2O3 | >95 | Variable, decreases with conversion | mdpi.com |
| Pd1Ag3 | Al2O3 | >95 | 95-97 | mdpi.comnih.gov |
| Pd1Ag10 | CeO2–ZrO2 | High | High (specific value not provided) | mdpi.com |
Development of Advanced Computational Models for Complex Systems
Advanced computational models are becoming indispensable for understanding and optimizing the synthesis of (Z)-1-Phenylpropene and its subsequent use in complex chemical systems. These models range from the molecular level, elucidating reaction mechanisms, to the reactor scale, optimizing process conditions.
Computational Fluid Dynamics (CFD) is a powerful tool for modeling the hydrodynamics, mass transfer, and mixing within chemical reactors. researchgate.net For the synthesis of styrene (B11656) derivatives, CFD simulations can be used to model multiphase reactors, such as stirred-tank reactors, to predict performance under various operating conditions. mdpi.comresearchgate.net This allows for the optimization of reactor design and operating parameters like impeller speed and gas sparge rate to maximize yield and selectivity, potentially reducing the need for extensive pilot-plant studies. researchgate.net
At the molecular level, kinetic modeling provides a detailed understanding of the reaction pathways and rates. For the hydrogenation of 1-phenyl-1-propyne, a Langmuir-Hinshelwood type kinetic model has been successfully applied to describe the reaction on a Pd1Ag3/Al2O3 SAA catalyst. mdpi.comnih.gov This model considers the competitive adsorption of hydrogen, the alkyne, and the resulting alkene on the active sites. mdpi.com For more complex processes like polymerization, kinetic models can predict the evolution of monomer conversion and polymer molecular weight, accounting for phenomena like the gel and glass effects. researchgate.net Such models are crucial for controlling the properties of polymers derived from styrene-based monomers.
Innovative Biocatalytic Strategies for Sustainable Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The development of innovative biocatalytic strategies for the sustainable synthesis of (Z)-1-Phenylpropene and its precursors is a rapidly advancing field.
Ene-reductases (ERs), a class of enzymes from the Old Yellow Enzyme (OYE) family, are particularly promising for the asymmetric reduction of activated carbon-carbon double bonds. nih.govnih.gov While their primary application has been in the synthesis of chiral compounds, research is ongoing to explore their potential for the selective hydrogenation of alkynes to cis-alkenes. The reverse reaction, the asymmetric desaturation of carbonyl compounds, has also been demonstrated by reengineering ene-reductases, highlighting the versatility of these biocatalysts. chemrxiv.orgchemrxiv.org
Metabolic engineering of microorganisms presents another avenue for the sustainable production of aromatic compounds, including precursors to (Z)-1-Phenylpropene. nih.govresearchgate.netnih.gov By manipulating the metabolic pathways of bacteria or yeast, it is possible to produce a wide range of chemicals from renewable feedstocks like glucose. nih.govnih.govunt.edu For instance, engineered microorganisms have been developed to produce aromatic amino acids, which are key building blocks for phenylpropanoids. nih.govnih.gov Further engineering of these pathways could lead to the direct microbial production of (Z)-1-Phenylpropene or its immediate precursors.
The following table provides examples of enzymes and their potential applications in the synthesis of (Z)-1-Phenylpropene and related compounds.
| Enzyme Class | Example Enzyme | Potential Application | Reference |
| Ene-reductases | Old Yellow Enzymes (OYEs) | Asymmetric reduction of C=C bonds to produce chiral phenylpropanoids. nih.govnih.gov | nih.govnih.gov |
| Reductases | Yeast reductase YOL151W | Asymmetric reduction of ketones to chiral alcohols, which can be precursors. researchgate.net | researchgate.net |
| Phenylalanine ammonia-lyase (PAL) | From various plants | Conversion of phenylalanine to cinnamic acid, a key step in the phenylpropanoid pathway. |
Integration of (Z)-1-Phenylpropene Derivatives in Advanced Chemical Materials Research
The unique chemical structure of (Z)-1-Phenylpropene and its derivatives makes them valuable building blocks for the synthesis of advanced materials with tailored properties.
In the field of polymer chemistry, the incorporation of styrene derivatives into polymer chains can significantly influence the material's properties. For example, high-impact polystyrene (HIPS) is produced by polymerizing styrene in the presence of polybutadiene (B167195) rubber. The use of high cis-1,4 polybutadiene as the rubbery phase can enhance the impact resistance of HIPS, particularly at low temperatures. mdpi.com This demonstrates how controlling the stereochemistry of a component can lead to improved material performance.
Furthermore, copolymers containing p-methylstyrene units have been prepared using metallocene catalysts, resulting in new polyolefin elastomers. psu.edu The "reactive" nature of the methylstyrene unit allows for further functionalization of the polymer. Similarly, the integration of (Z)-1-phenylpropene derivatives into polymer backbones could lead to materials with unique thermal, mechanical, or optical properties.
Styrenic block copolymers, which consist of polystyrene blocks and rubber blocks, are another important class of materials. tecnosintesi.com They offer a combination of flexibility, high traction, and resistance to heat and chemicals. tecnosintesi.com The development of new monomers based on (Z)-1-phenylpropene could lead to novel block copolymers with enhanced performance characteristics. The investigation of the polymerization kinetics and properties of such new polymers is an active area of research. tandfonline.comscielo.br
Q & A
Q. How can researchers address ethical and reproducibility challenges in publishing cis-beta-methylstyrene studies?
- Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and crystallographic data in public repositories (e.g., ChemSpider, PubChem). Disclose conflicts of interest (e.g., supplier partnerships) and follow COPE guidelines for transparent peer review .
Methodological Notes
- Data Tables : Include comparative tables for key parameters (e.g., reaction yields, spectral peaks) across studies. Example:
| Study | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| A | Pd/C | THF | 78 | 99 | |
| B | NiCl₂ | EtOH | 65 | 97 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
